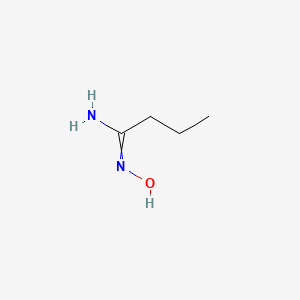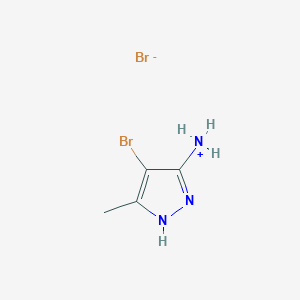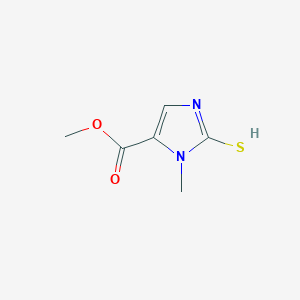
N'-hydroxybutanimidamide
Overview
Description
N’-hydroxybutanimidamide: is an organic compound with the molecular formula C₄H₁₀N₂O. It is a derivative of butanimidamide, where the nitrogen atom is bonded to a hydroxyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydroxylation of Butanimidamide: One common method involves the hydroxylation of butanimidamide using hydroxylating agents under controlled conditions.
Oxidation of Butanimidamide Derivatives: Another method includes the oxidation of butanimidamide derivatives using oxidizing agents like hydrogen peroxide or peracids.
Industrial Production Methods: Industrial production of N’-hydroxybutanimidamide typically involves large-scale hydroxylation processes, where butanimidamide is treated with hydroxylating agents in reactors designed to handle large volumes and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N’-hydroxybutanimidamide can undergo oxidation reactions to form various oxidized products.
Reduction: It can be reduced to butanimidamide under specific conditions using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Oxidized derivatives of N’-hydroxybutanimidamide.
Reduction: Butanimidamide.
Substitution: Substituted butanimidamide derivatives.
Scientific Research Applications
Chemistry: N’-hydroxybutanimidamide is used as an intermediate in the synthesis of various organic compounds. Its unique reactivity makes it valuable in developing new synthetic pathways.
Biology: In biological research, N’-hydroxybutanimidamide is studied for its potential interactions with enzymes and proteins, providing insights into biochemical processes.
Medicine: This compound is explored for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceuticals.
Industry: In the industrial sector, N’-hydroxybutanimidamide is used in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N’-hydroxybutanimidamide involves its interaction with molecular targets through its hydroxyl and amidine groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Butanimidamide: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
N’-hydroxyacetamidamide: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties.
N’-hydroxybenzamidamide: Contains an aromatic ring, leading to different reactivity and applications.
Uniqueness: N’-hydroxybutanimidamide’s unique combination of a hydroxyl group and an amidine structure provides distinct reactivity patterns, making it valuable in various chemical and biological applications.
Properties
IUPAC Name |
N'-hydroxybutanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c1-2-3-4(5)6-7/h7H,2-3H2,1H3,(H2,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPENCMFJZQABIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383435 | |
| Record name | N'-hydroxybutanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27620-10-6 | |
| Record name | N'-hydroxybutanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 27620-10-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/structure/B7722888.png)


![2-[5-(1-Adamantyl)-2-methyl-1H-indol-3-YL]ethylamine hydrochloride](/img/structure/B7722935.png)
